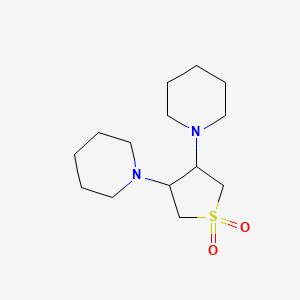
3,4-Dipiperidylthiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dipiperidylthiolane-1,1-dione is an organic compound characterized by its unique structure, which includes two piperidine rings attached to a thiolane-1,1-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dipiperidylthiolane-1,1-dione typically involves the reaction of piperidine with thiolane-1,1-dione under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction between piperidine and thiolane-1,1-dione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are often necessary to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dipiperidylthiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolane-1,1-dione core to a thiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings or the thiolane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted piperidine or thiolane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dipiperidylthiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Indane-1,3-dione: Known for its versatility and applications in various fields, including medicinal chemistry and organic electronics.
Isoindoline-1,3-dione: Another compound with a similar core structure, used in the synthesis of bioactive molecules.
Uniqueness: 3,4-Dipiperidylthiolane-1,1-dione is unique due to its dual piperidine rings and thiolane-1,1-dione core, which confer distinct chemical properties and reactivity. This structural uniqueness allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C14H26N2O2S |
|---|---|
Molecular Weight |
286.44 g/mol |
IUPAC Name |
3,4-di(piperidin-1-yl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C14H26N2O2S/c17-19(18)11-13(15-7-3-1-4-8-15)14(12-19)16-9-5-2-6-10-16/h13-14H,1-12H2 |
InChI Key |
WAHBBOGSKMBXSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CS(=O)(=O)CC2N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12225627.png)
![Methyl 4-{4-[(4-chlorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B12225628.png)
![4-[(2-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12225630.png)
![2-[[(1-Methylpyrazol-4-yl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B12225636.png)
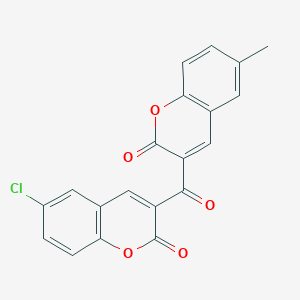
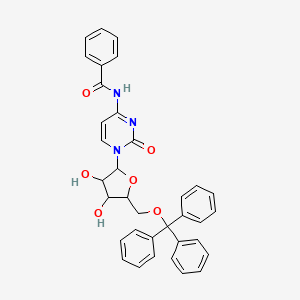
![2-[3-(3,4-Dichlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]phenol](/img/structure/B12225659.png)
![5-(6-aminopyridin-2-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine](/img/structure/B12225661.png)
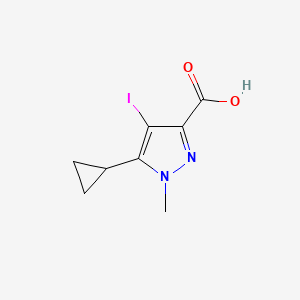
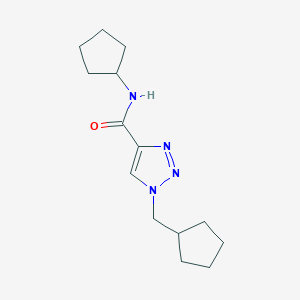
![6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12225682.png)
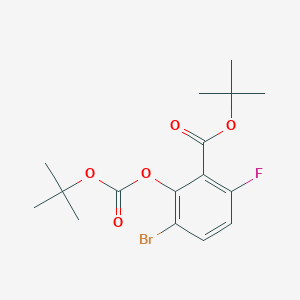
![7-ethyl-8-(4-fluorophenyl)-4-methyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12225702.png)
![1-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12225709.png)
